molecular formula C8H6FNO5 B13596568 2-Fluoro-5-nitromandelic acid

2-Fluoro-5-nitromandelic acid

Cat. No.: B13596568
M. Wt: 215.13 g/mol
InChI Key: ZLPNNFDLZDABKA-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitromandelic acid is an organic compound that belongs to the class of fluorinated aromatic acids It is characterized by the presence of a fluorine atom and a nitro group attached to the benzene ring, along with a mandelic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitromandelic acid typically involves the introduction of fluorine and nitro groups onto a mandelic acid precursor. One common method is the nucleophilic fluorination of 2-nitromandelic acid using a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters such as temperature and residence time . This method also allows for the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitromandelic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-nitromandelic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitromandelic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate biological activities, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzoic acid: Similar structure but lacks the mandelic acid moiety.

    5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the mandelic acid moiety.

Uniqueness

2-Fluoro-5-nitromandelic acid is unique due to the presence of both fluorine and nitro groups on the benzene ring, combined with the mandelic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6FNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

ZLPNNFDLZDABKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)F

Origin of Product

United States

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